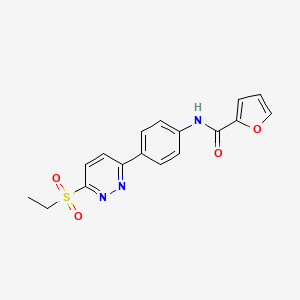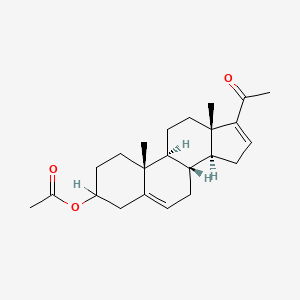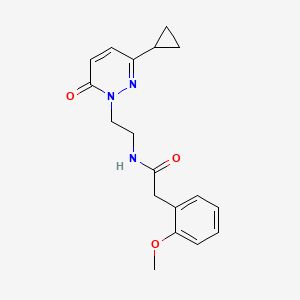
3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone, also known as DFBMP, is a pyridinone compound that has been studied for its potential in scientific research applications. It has been used in the synthesis of various compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Wissenschaftliche Forschungsanwendungen
3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as 4-fluorobenzyl-2-methyl-4(1H)-pyridinone and 4-fluorobenzyl-2-methyl-4(1H)-pyridinone-1-oxide, and has been used as a chiral ligand in the synthesis of enantiomerically pure compounds. This compound has also been studied for its potential applications in drug delivery systems, as a potential inhibitor of the enzyme acetylcholinesterase, and as a potential anticancer agent.
Wirkmechanismus
The mechanism of action of 3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been studied for its potential to act as an inhibitor of the enzyme topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, preliminary studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. In addition, this compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. Additionally, this compound is relatively stable and can be stored at room temperature. However, it is important to note that this compound is a hazardous compound, and proper safety precautions should be taken when handling it.
Zukünftige Richtungen
3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone has potential applications in a variety of areas. It could be used to synthesize new compounds, as a chiral ligand in the synthesis of enantiomerically pure compounds, or as a drug delivery system. Additionally, this compound could be studied further for its potential as an inhibitor of the enzyme acetylcholinesterase, or as an anticancer agent. Further research could also be done to investigate the biochemical and physiological effects of this compound. Finally, this compound could be studied for its potential applications in other areas, such as agriculture or food science.
Synthesemethoden
3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone can be synthesized using a two-step process. The first step involves the reaction of 4-fluorobenzaldehyde with 2,6-dichlorobenzyl bromide in the presence of sodium hydroxide and ethanol. This reaction yields 4-fluorobenzyl 2,6-dichlorobenzyloxy bromide, which is then reacted with methyl pyridin-2-one in the presence of sodium hydroxide and ethanol. This reaction produces this compound.
Eigenschaften
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FNO2/c1-13-20(26-12-16-17(21)3-2-4-18(16)22)19(25)9-10-24(13)11-14-5-7-15(23)8-6-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAUOTJRERTEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)F)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2909698.png)
![5-ethoxy-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2909699.png)



![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{2-[butyl(methyl)amino]ethyl}benzamide](/img/structure/B2909705.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2909708.png)




![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2909718.png)
![1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B2909719.png)
